Folic Acid, Monosodium Salt

Description

Folic acid is an N-acyl-amino acid that is a form of the water-soluble vitamin B9. Its biologically active forms (tetrahydrofolate and others) are essential for nucleotide biosynthesis and homocysteine remethylation. It has a role as a human metabolite, a nutrient and a mouse metabolite. It is a member of folic acids and a N-acyl-amino acid. It is functionally related to a pteroic acid. It is a conjugate acid of a folate(2-).

Folic acid, also known as folate or Vitamin B9, is a member of the B vitamin family and an essential cofactor for enzymes involved in DNA and RNA synthesis. More specifically, folic acid is required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein. Folic acid is particularly important during phases of rapid cell division, such as infancy, pregnancy, and erythropoiesis, and plays a protective factor in the development of cancer. As humans are unable to synthesize folic acid endogenously, diet and supplementation is necessary to prevent deficiencies. For example, folic acid is present in green vegetables, beans, avocado, and some fruits. In order to function within the body, folic acid must first be reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF). This important pathway, which is required for de novo synthesis of nucleic acids and amino acids, is disrupted by anti-metabolite therapies such as [DB00563] as they function as DHFR inhibitors to prevent DNA synthesis in rapidly dividing cells, and therefore prevent the formation of DHF and THF. When used in high doses such as for cancer therapy, or in low doses such as for Rheumatoid Arthritis or psoriasis, [DB00563] impedes the body's ability to create folic acid. This results in a deficiency of coenzymes and a resultant buildup of toxic substances that are responsible for numerous adverse side effects. As a result, supplementation with 1-5mg of folic acid is recommended to prevent deficiency and a number of side effects associated with MTX therapy including mouth ulcers and gastrointestinal irritation. [DB00650] (also known as folinic acid) supplementation is typically used for high-dose MTX regimens for the treatment of cancer. Levoleucovorin and leucovorin are analogs of tetrahydrofolate (THF) and are able to bypass DHFR reduction to act as a cellular replacement for the co-factor THF. There are also several antiepileptic drugs (AEDs) that are associated with reduced serum and red blood cell folate, including [DB00564] (CBZ), [DB00252] (PHT), or barbiturates. Folic acid is therefore often provided as supplementation to individuals using these medications, particularly to women of child-bearing age. Inadequate folate levels can result in a number of health concerns including cardiovascular disease, megaloblastic anemias, cognitive deficiencies, and neural tube defects (NTDs). Folic acid is typically supplemented during pregnancy to prevent the development of NTDs and in individuals with alcoholism to prevent the development of neurological disorders, for example.

Folic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Folic acid is a water soluble vitamin found in many foods and particularly in leafy green vegetables that is essential for the critical biosynthetic pathways involving transfer of methyl groups to organic compounds. There is no evidence that folic acid, in physiologic or even super-physiologic, high doses, causes liver injury or jaundice.

Folic Acid is a collective term for pteroylglutamic acids and their oligoglutamic acid conjugates. As a natural water-soluble substance, folic acid is involved in carbon transfer reactions of amino acid metabolism, in addition to purine and pyrimidine synthesis, and is essential for hematopoiesis and red blood cell production. (NCI05)

FOLIC ACID is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 10 approved and 62 investigational indications.

Folic acid is a member of the vitamin B family that stimulates the hematopoietic system. It is present in the liver and kidney and is found in mushrooms, spinach, yeast, green leaves, and grasses (poaceae). Folic acid, being biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase. These folic acid congeners are transported across cells by receptor-mediated endocytosis where they are needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylated tRNA, and generate and use formate. Folic acid is used in the treatment and prevention of folate deficiencies and megaloblastic anemia.

A member of the vitamin B family that stimulates the hematopoietic system. It is present in the liver and kidney and is found in mushrooms, spinach, yeast, green leaves, and grasses (POACEAE). Folic acid is used in the treatment and prevention of folate deficiencies and megaloblastic anemia.

See also: Folate (subclass of) ... View More ...

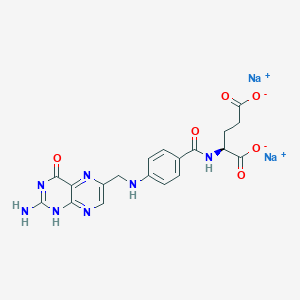

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Folic acid, as it is biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase (DHFR). These folic acid congeners are transported across cells by receptor-mediated endocytosis where they are needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate. Using vitamin B12 as a cofactor, folic acid can normalize high homocysteine levels by remethylation of homocysteine to methionine via methionine synthetase. Folic acid, after conversion to tetrahydrofolic acid, is necessary for normal erythropoiesis, synthesis of purine and thymidylates, metabolism of amino acids such as glycine and methionine, and the metabolism of histidine. The principal biochemical function of folates is the mediation of one-carbon transfer reactions. 5-Methyltetrahydrofolate donates a methyl group to homocystine, in the conversion of homocystine to L-methionine. ... 5,10-Methyltetrahydrofolate is regenerated from tetrahydrofolate via the enzyme serine hydroxymethyltransferase, a reaction, which in addition to producing 5,10-methyltetrahydrofolate, yields glycine. ... 5,10-methyltetrahydrofolate, supplies the one carbon group for the methylation of deoxyuridylic acid to form the DNA precursor thymidylic acid. This reaction is catalyzed by thymidylate synthase and the folate product of the reaction is dihydrofolate. Dihydrofolate is converted to tetrahydrofolate via the enzyme dihydrofolate reductase ... |

|---|---|

CAS No. |

6484-89-5 |

Molecular Formula |

C19H18N7NaO6 |

Molecular Weight |

463.4 g/mol |

IUPAC Name |

sodium (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |

InChI |

InChI=1S/C19H19N7O6.Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);/q;+1/p-1/t12-;/m0./s1 |

InChI Key |

ZTYOEHTVHXWFJT-YDALLXLXSA-M |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+] |

Appearance |

Solid powder |

Color/Form |

Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water |

melting_point |

482 °F (decomposes) (NTP, 1992) 250 °C |

physical_description |

Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F. Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS] Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

36653-55-1 (mono-potassium salt) 6484-89-5 (mono-hydrochloride salt) |

shelf_life |

>3 years if stored properly |

solubility |

Almost insoluble (NTP, 1992) Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4. In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water 0.0016 mg/mL |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Folate sodium; Folvite sodium; Folic acid, monosodium salt; |

vapor_pressure |

6.2X10-20 mm Hg at 25 °C /Estimated/ |

Origin of Product |

United States |

Pteroylglutamate Chemistry and Derivatization: Folate Sodium in Research Context

Nomenclature and Structural Variants of Folates

The term "folate" serves as a generic descriptor for folic acid and related compounds that exhibit the biological activity of folic acid. Chemically, folates are composed of three distinct moieties linked together: a pteridine (B1203161) ring (2-amino-4-hydroxypteridine), para-aminobenzoic acid (PABA), and one or more L-glutamic acid residues. wikipedia.orgrsc.orgfratnow.com The core structure, pteroylglutamic acid, consists of the pteridine linked to PABA, which is in turn bonded to a single glutamic acid residue. rsc.orgwashington.edu

Naturally occurring folates predominantly exist in reduced forms, specifically as 7,8-dihydro- and 5,6,7,8-tetrahydro forms, and typically contain a polyglutamyl chain with varying numbers of glutamate (B1630785) residues linked via gamma-carboxyl peptide bonds. rsc.orgfao.orgresearchgate.netnih.gov Folic acid, in contrast, is the fully oxidized, synthetic monoglutamate form commonly used in fortified foods and supplements. fao.orgoregonstate.edunih.gov

Different folate forms are distinguished by the reduction state of the pteridine ring and the one-carbon units attached to the N5 or N10 nitrogen atoms. rsc.org These one-carbon units can be at various oxidation states, including methyl (-CH₃), methylene (B1212753) (=CH₂), methenyl (=CH-), formyl (-CHO), and formimino (-CH=NH). rsc.orglibretexts.orgtandfonline.comlibretexts.org Key active forms include tetrahydrofolate (THF), 5-methyltetrahydrofolate (5-MTHF), 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), 10-formyltetrahydrofolate (10-CHO-THF), and 5,10-methenyltetrahydrofolate (5,10-CH⁺-THF). wikipedia.orgfao.orgoregonstate.edulibretexts.orgnih.govnih.gov

| Folate Form | Abbreviation | Reduction State | One-Carbon Unit Position(s) | Typical Glutamate Chain Length |

| Folic Acid | FA | Oxidized | None | Monoglutamate |

| Tetrahydrofolate | THF, H₄PteGlu | Reduced | None | Polyglutamate (in cells) |

| 5-Methyltetrahydrofolate | 5-MTHF | Reduced | N5 | Polyglutamate (in cells) |

| 5,10-Methylenetetrahydrofolate | 5,10-CH₂-THF | Reduced | N5, N10 (bridge) | Polyglutamate (in cells) |

| 10-Formyltetrahydrofolate | 10-CHO-THF | Reduced | N10 | Polyglutamate (in cells) |

| 5,10-Methenyltetrahydrofolate | 5,10-CH⁺-THF | Reduced | N5, N10 (bridge) | Polyglutamate (in cells) |

Conversion and Interconversion Pathways of Folate Forms

Folic acid, the oxidized monoglutamate form, is not biologically active itself and must be converted to reduced forms within cells. oregonstate.edu This conversion begins with the reduction of folic acid to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR), a process requiring NADPH. wikipedia.orgfao.orglibretexts.orgnih.gov

Once THF is formed, it serves as the central hub for the interconversion of various one-carbon substituted folate forms. These reactions are catalyzed by specific enzymes and involve the transfer of one-carbon units derived from amino acids like serine, glycine (B1666218), and histidine. libretexts.orgtandfonline.comnih.govnih.gov For instance, serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine and THF to glycine and 5,10-CH₂-THF. wikipedia.orglibretexts.org 5,10-CH₂-THF can then be reduced to 5-MTHF by methylenetetrahydrofolate reductase (MTHFR), a reaction that is essentially irreversible in mammals. nih.gov 5,10-CH₂-THF can also be oxidized to 5,10-CH⁺-THF, which can be further converted to 10-CHO-THF. libretexts.orgtandfonline.com

Intracellular folates primarily exist as polyglutamates, formed by the addition of glutamate residues to the gamma-carboxyl group of the glutamic acid tail, catalyzed by folylpolyglutamate synthetase (FPGS). rsc.orgresearchgate.netnih.govwikipedia.org Polyglutamylation is crucial for retaining folates within the cell and enhancing their binding affinity for folate-dependent enzymes, thereby increasing their metabolic activity. rsc.orgresearchgate.netnih.gov

| Reaction | Enzyme | Key Folate Forms Involved |

| Folic Acid to Dihydrofolate (DHF) | Dihydrofolate Reductase (DHFR) | Folic Acid, DHF |

| DHF to Tetrahydrofolate (THF) | Dihydrofolate Reductase (DHFR) | DHF, THF |

| Serine + THF to Glycine + 5,10-CH₂-THF | Serine Hydroxymethyltransferase (SHMT) | THF, 5,10-CH₂-THF |

| 5,10-CH₂-THF to 5-MTHF | Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-CH₂-THF, 5-MTHF |

| 5,10-CH₂-THF to 5,10-CH⁺-THF | Methylenetetrahydrofolate Dehydrogenase | 5,10-CH₂-THF, 5,10-CH⁺-THF |

| 5,10-CH⁺-THF to 10-CHO-THF | Methenyltetrahydrofolate Cyclohydrolase | 5,10-CH⁺-THF, 10-CHO-THF |

| Addition of glutamate residues to folates | Folylpolyglutamate Synthetase (FPGS) | Folate monoglutamates, Polyglutamates |

Folate Sodium as a Specific Salt Form in Biochemical Investigations

Folate sodium refers to a salt form of folic acid, typically the monosodium or disodium (B8443419) salt. nih.govnih.gov While folic acid itself is only slightly soluble in water, its salt forms, including folate sodium, exhibit considerably higher water solubility. rsc.org This increased solubility is a crucial chemical property that makes folate sodium particularly useful in biochemical investigations.

In research settings, the ability to prepare stable, aqueous solutions of folate compounds at various concentrations is often necessary for in vitro and in vivo experiments. Folate sodium's enhanced solubility simplifies the preparation of such solutions compared to working with the less soluble free acid form of folic acid. This is particularly relevant for studies involving cell culture, enzyme assays, binding studies with folate-binding proteins, or investigations into folate transport mechanisms. annualreviews.organnualreviews.orgnih.govwikipedia.orgnih.govresearchgate.netannualreviews.orgontosight.aicambridge.orgplos.org

The use of folate sodium in biochemical investigations allows researchers to accurately control the concentration of the folate species being studied in aqueous environments. This is essential for determining kinetic parameters of folate-dependent enzymes, characterizing the binding affinity of folate receptors and transporters, or studying the cellular uptake and metabolism of folates. annualreviews.organnualreviews.orgnih.govnih.govannualreviews.orgplos.org Analytical methods used in folate research, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS), often require samples to be in a soluble form for analysis. uq.edu.auresearchgate.netacs.orgresearchgate.netacs.org The use of folate sodium can facilitate sample preparation for these techniques.

Fundamental Biochemical Roles of Folate

Centrality of One-Carbon Metabolism in Cellular Homeostasis

One-carbon metabolism comprises a series of interconnected biochemical pathways that mediate the transfer of one-carbon units, such as methyl (-CH3), methylene (B1212753) (-CH2-), and formyl (-CHO) groups. creative-proteomics.comnih.gov Folate coenzymes are the primary carriers of these one-carbon units, facilitating their transfer in a variety of crucial biosynthetic reactions. oregonstate.eduwikipedia.org This metabolic network is vital for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. nih.govyoutube.com Furthermore, it is integral to the metabolism of several amino acids, including methionine, serine, and glycine (B1666218). nih.govyoutube.com

The proper functioning of one-carbon metabolism is paramount for maintaining cellular homeostasis. creative-proteomics.com It supports epigenetic processes through DNA and histone methylation, regulates redox balance, and ensures the availability of essential molecules for cell proliferation and repair. creative-proteomics.comcreative-proteomics.com Disruptions in this pathway can lead to impaired DNA synthesis and repair, altered gene expression, and an accumulation of toxic metabolites like homocysteine, all of which have significant implications for cellular health. creative-proteomics.comsportivetricks.co

Folate-Dependent Nucleic Acid Biosynthesis Pathways

Folate's role in the synthesis of nucleic acids is one of its most critical functions, directly impacting cell division and genetic stability. wikipedia.orgsportivetricks.co

The de novo synthesis of purines (adenine and guanine) requires two folate-dependent steps. researchgate.netarizona.edu Specifically, 10-formyltetrahydrofolate (10-formyl-THF) donates one-carbon units for the formation of the purine (B94841) ring. researchgate.net

The synthesis of the pyrimidine (B1678525) thymidylate (dTMP), a crucial component of DNA, is also dependent on a folate coenzyme. researchgate.net The enzyme thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to dTMP, a reaction that requires 5,10-methylenetetrahydrofolate (5,10-CH2-THF) as the one-carbon donor. researchgate.netutah.edu This reaction is particularly critical for DNA replication. researchgate.net

By providing the necessary precursors for both purines and thymidylate, folate is essential for the synthesis of DNA. oregonstate.eduwikipedia.org During periods of rapid cell division, such as fetal development, the demand for folate is significantly increased to support the high rate of DNA replication. wikipedia.orgsportivetricks.co Inadequate folate levels can hinder DNA synthesis, leading to errors in replication and DNA damage. sportivetricks.co

While RNA synthesis is generally less affected by folate deficiency because mRNA can be recycled, the production of new RNA molecules still relies on the availability of purine precursors, which are supplied through folate-dependent pathways. wikipedia.org Folate also plays a role in the methylation of RNA, which can influence its function and stability. oregonstate.educreative-proteomics.com

Folate's Role in Amino Acid Metabolism

Folate coenzymes are integral to the metabolism of several key amino acids. oregonstate.edu

The methionine cycle is a critical pathway that generates S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including the methylation of DNA, RNA, proteins, and phospholipids. oregonstate.educreative-proteomics.com Folate plays a crucial role in this cycle by facilitating the remethylation of homocysteine back to methionine. oregonstate.educreative-proteomics.com This reaction is catalyzed by the enzyme methionine synthase and requires 5-methyltetrahydrofolate (5-methyl-THF) as the methyl donor and vitamin B12 as a cofactor. oregonstate.edumedlink.com

Disruptions in this pathway due to folate deficiency can lead to an accumulation of homocysteine, a condition known as hyperhomocysteinemia, which is associated with various health issues. creative-proteomics.comfoodforthebrain.org Furthermore, reduced levels of SAM can impair essential methylation reactions, affecting gene expression and cellular function. creative-proteomics.com

The interconversion of the amino acids serine and glycine is a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). oup.comnih.gov This reaction is dependent on the folate coenzyme tetrahydrofolate (THF). nih.govlumenlearning.com The conversion of serine to glycine results in the transfer of a one-carbon unit to THF, forming 5,10-methylenetetrahydrofolate (5,10-CH2-THF). oup.comnih.gov This 5,10-CH2-THF can then be used in other metabolic pathways, such as thymidylate synthesis. oup.com Conversely, the synthesis of serine from glycine requires a one-carbon unit from 5,10-CH2-THF. oregonstate.edu This interconversion is a significant source of one-carbon units for the folate pool. oup.com

Data Tables

Key Folate-Dependent Enzymes and Their Functions

| Enzyme | Folate Coenzyme | Metabolic Pathway | Function |

|---|---|---|---|

| Thymidylate Synthase | 5,10-Methylene-THF | Pyrimidine Synthesis | Converts dUMP to dTMP for DNA synthesis. researchgate.netutah.edu |

| Methionine Synthase | 5-Methyl-THF | Methionine Cycle | Remethylates homocysteine to form methionine. oregonstate.edumedlink.com |

| Serine Hydroxymethyltransferase (SHMT) | Tetrahydrofolate (THF) | Amino Acid Metabolism | Catalyzes the interconversion of serine and glycine. oup.comnih.gov |

| GAR and AICAR Transformylases | 10-Formyl-THF | Purine Synthesis | Incorporate one-carbon units into the purine ring. researchgate.net |

Contribution of Folate Derivatives to One-Carbon Metabolism

| Folate Derivative | One-Carbon Unit | Primary Role |

|---|---|---|

| Tetrahydrofolate (THF) | Acceptor/Carrier | Central molecule in the folate cycle, accepts one-carbon units. nih.govlumenlearning.com |

| 5,10-Methylene-THF | -CH2- | Donates a carbon for thymidylate synthesis and can be reduced to 5-methyl-THF. researchgate.netoup.com |

| 5-Methyl-THF | -CH3 | Donates a methyl group for the remethylation of homocysteine to methionine. oregonstate.edumedlink.com |

| 10-Formyl-THF | -CHO | Provides one-carbon units for purine biosynthesis. researchgate.net |

Molecular Mechanisms of Folate Action

Enzymatic Catalysis and Cofactor Function of Folates

Folates serve as cofactors for a variety of enzymes involved in the transfer of one-carbon units. These one-carbon units can exist in different oxidation states, such as methyl, methylene (B1212753), methenyl, formyl, or formimino groups, carried by the tetrahydrofolate molecule. ebi.ac.uk The interconversion and utilization of these one-carbon units are facilitated by specific enzymes within the folate pathway.

Dihydrofolate Reductase (DHFR) Activity and Functional Modulations

Dihydrofolate Reductase (DHFR) is a key enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). mpg.denih.govsci-toys.com This reaction is essential for regenerating the active tetrahydrofolate form, which is required for one-carbon transfer reactions. The conversion of dihydrofolate to tetrahydrofolate by DHFR is a critical step in maintaining the cellular pool of reduced folates necessary for various biosynthetic pathways. ebi.ac.uknih.gov

Methylenetetrahydrofolate Reductase (MTHFR) Function and Regulatory Networks

Methylenetetrahydrofolate Reductase (MTHFR) catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) to 5-methyltetrahydrofolate (5-CH₃-THF). nih.govsci-toys.comresearchgate.net This reaction is a critical control point in folate metabolism, as 5-methyltetrahydrofolate is the primary methyl donor for the remethylation of homocysteine to methionine. nih.govmpg.deepa.gov MTHFR activity influences the balance between folate forms used for nucleotide synthesis and those used for methylation. Genetic variations in the MTHFR gene can affect enzyme activity and are associated with altered folate metabolism and homocysteine levels.

Methionine Synthase (MTR) and Methionine Synthase Reductase (MTRR) Contributions

Methionine Synthase (MTR), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase, catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, producing methionine and regenerating tetrahydrofolate. nih.govmpg.deepa.gov This reaction is vital for the synthesis of methionine, which is a precursor for S-adenosylmethionine (SAM), the universal methyl donor in biological methylation reactions. nih.govepa.gov Methionine Synthase Reductase (MTRR) is an enzyme that functions to maintain methionine synthase in an active state by reducing cobalamin, a cofactor required by MTR. mpg.de

Thymidylate Synthase (TS) and Deoxyuridylate Methylation

Thymidylate Synthase (TS) is a crucial enzyme in DNA synthesis, catalyzing the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP). mpg.deresearchgate.net This reaction utilizes 5,10-methylenetetrahydrofolate as the one-carbon donor. mpg.deresearchgate.net During this process, 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate. mpg.de The activity of Thymidylate Synthase is essential for providing dTMP, one of the four nucleotides required for DNA replication and repair. mpg.deresearchgate.net

Serine Hydroxymethyltransferase (SHMT) Mechanisms

Serine Hydroxymethyltransferase (SHMT) catalyzes the reversible interconversion of serine and glycine (B1666218), with tetrahydrofolate acting as the one-carbon carrier. massbank.eunih.govwikipedia.org This reaction involves the transfer of the hydroxymethyl group from serine to tetrahydrofolate, forming glycine and 5,10-methylenetetrahydrofolate. massbank.eunih.gov SHMT is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. massbank.eunih.govwikipedia.org The mechanism is thought to involve a retroaldol-like cleavage of serine. massbank.eu SHMT exists in different isoforms and cellular compartments, contributing significantly to the cellular one-carbon pool. nih.gov

Folate-Mediated Methylation Processes

Folate plays a critical indirect role in biological methylation processes, primarily through its involvement in the synthesis of S-adenosylmethionine (SAM). nih.govmpg.desci-toys.comepa.gov As discussed, 5-methyltetrahydrofolate provides the methyl group for the synthesis of methionine from homocysteine, a reaction catalyzed by methionine synthase. nih.govmpg.deepa.gov Methionine is then converted to SAM, which serves as the principal methyl donor for a wide range of methylation reactions, including the methylation of DNA, RNA, proteins, lipids, and neurotransmitters. nih.govmpg.deepa.gov DNA methylation, a key epigenetic modification, involves the addition of a methyl group to cytosine residues, predominantly in CpG dinucleotides, influencing gene expression. nih.govmpg.desci-toys.comepa.gov Folate availability can impact DNA methylation patterns. nih.govmpg.desci-toys.com

Cellular and Organismal Dynamics of Folate

Cellular Uptake and Transport Systems

Mammalian cells primarily utilize three distinct transport systems for folate uptake: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptor-mediated endocytosis (FRα) nih.govnih.gov. These transporters exhibit different affinities for various folate forms and operate under distinct physiological conditions.

Reduced Folate Carrier (RFC) Functionality

The Reduced Folate Carrier (RFC), also known as SLC19A1, is a ubiquitously expressed transporter considered the major route for delivering folates to systemic tissues nih.govnih.govmdpi.com. RFC facilitates the uptake of reduced folates and various derivatives, including the antifolate drug methotrexate (B535133) (MTX) tcdb.orgwikipedia.org. RFC operates as a bidirectional anion exchanger, coupling the uphill transport of folates into the cell with the downhill efflux of organic phosphates, such as thiamine (B1217682) monophosphate and pyrophosphate, which are abundant in the cytoplasm nih.govvumc.nl. This exchange mechanism is energy-dependent and pH-dependent, with optimal activity observed at neutral pH (around 7.4) tcdb.orgnih.gov. Its activity is significantly diminished in acidic environments below pH 6.5 nih.gov. RFC is a member of the Major Facilitator Superfamily (MFS) and is typically composed of 500-600 amino acid residues with 12 putative transmembrane alpha-helical segments tcdb.orgwikipedia.org. Specific residues within the transmembrane segments and a large cytoplasmic loop are crucial for substrate recognition, stability, and efficient transport tcdb.orgwikipedia.org.

Proton-Coupled Folate Transporter (PCFT) Characteristics

The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, is essential for folate absorption across the apical brush-border membrane of the small intestine and for transporting folates into the cerebrospinal fluid across the choroid plexus nih.govwikipedia.orgnih.gov. Unlike RFC, PCFT functions as a proton symporter, utilizing the transmembrane proton gradient to drive the uphill transport of folates into cells nih.govresearchgate.net. This transporter exhibits optimal activity at acidic pH levels, typically between 5.0 and 5.5, with transport activity significantly decreasing as the pH increases wikipedia.orgresearchgate.nettandfonline.com. PCFT is highly specific for monoglutamyl folate substrates, including folic acid and reduced folates like 5-methyltetrahydrofolate (5-MTHF) and 5-formyltetrahydrofolate wikipedia.orgtandfonline.com. Loss-of-function mutations in the PCFT gene lead to hereditary folate malabsorption (HFM), a severe autosomal recessive disorder characterized by systemic and cerebral folate deficiency nih.govnih.govresearchgate.net. PCFT is also an important route for the cellular uptake of antifolate drugs like methotrexate and pemetrexed (B1662193) tandfonline.comox.ac.ukuniprot.org.

Folate Receptor-Mediated Endocytosis (FRα) and Targeting Strategies

Folate receptors (FRs) represent another mechanism for folate uptake, particularly important in certain cell types and under specific conditions nih.gov. There are four known glycosylphosphatidylinositol (GPI)-anchored FR members (FRα, FRβ, FRγ, and FRδ), with FRα being the most well-characterized in terms of folate transport nih.govfrontiersin.org. FRα, also known as FOLR1, is a GPI-anchored membrane protein that binds folates, especially 5-MTHF and folic acid, with high affinity (Kd < 10 nM for folic acid) nih.govfrontiersin.orgresearchgate.netrsc.org. Upon ligand binding, the receptor-ligand complex undergoes internalization via receptor-mediated endocytosis, often through a non-classical lipid raft-mediated pathway called potocytosis nih.govfrontiersin.orgresearchgate.nettandfonline.com. The internalized vesicles acidify, leading to the dissociation of folate from the receptor, allowing folate to be released into the cytoplasm for metabolic processes nih.govresearchgate.nettandfonline.com. FRα is typically expressed at low levels in normal tissues but is frequently overexpressed in various solid tumors, including ovarian, lung, and breast carcinomas nih.govamegroups.org. This overexpression has made FRα an attractive target for drug delivery strategies, utilizing folate conjugates or anti-FRα antibodies to selectively deliver therapeutic agents to cancer cells nih.govrsc.orgamegroups.orgresearchgate.netnih.gov.

Ion-Dependent Folate Transport Mechanisms, including Sodium Influence

While RFC and PCFT represent the primary saturable folate transport systems, the influence of ions, including sodium, on folate transport has also been investigated, particularly in the context of intestinal absorption. Studies have explored the role of sodium ions in folate transport across the intestinal luminal membrane. While the saturable component of folate transport, primarily mediated by PCFT in the intestine, appears not to be directly sodium-dependent, the presence of sodium can influence the non-saturable component of folic acid uptake osti.govphysiology.orgnih.gov. Experiments using influx chambers and brush-border membrane vesicles have shown that replacing sodium with other cations like choline (B1196258) can reduce folic acid influx osti.govphysiology.orgnih.gov. This suggests that a portion of nonsaturable folic acid transport across the luminal membrane may occur through a conductive pathway involving negatively charged folate species and cations whose membrane permeability affects transport rate osti.govnih.gov. Sodium, being a highly permeant cation at the intestinal absorptive site, plays a role in this non-saturable process in vivo osti.govnih.gov.

Intracellular Trafficking and Subcellular Compartmentalization of Folates

Once inside the cell, folates undergo intracellular trafficking and are compartmentalized into various subcellular locations, including the cytoplasm, mitochondria, and nucleus frontiersin.orgresearchgate.netannualreviews.orgresearchgate.net. This compartmentalization is crucial for regulating folate-dependent metabolic pathways, as specific folate-requiring enzymes are localized to different organelles annualreviews.orgresearchgate.net. A key process influencing intracellular folate retention and compartmentalization is polyglutamylation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) frontiersin.organnualreviews.orgnih.gov. The addition of multiple glutamate (B1630785) residues to monoglutamyl folates results in polyglutamylated forms that are less likely to be transported out of the cell by transporters like RFC and PCFT vumc.nlnih.gov. Subcellular isoforms of FPGS are located in the cytosol and mitochondria, contributing to the establishment and maintenance of distinct folate pools within these compartments nih.gov. Mitochondrial folates, for instance, appear to constitute a separate metabolic pool that does not readily equilibrate with cytosolic folates annualreviews.orgnih.gov.

Folate's Influence on Cellular Proliferation and Differentiation

Folate plays a critical role in cellular proliferation and differentiation due to its central involvement in nucleotide synthesis (purines and thymidine) and methylation reactions, processes fundamental to cell division and fate determination nih.govresearchgate.netcambridge.orgaacrjournals.org. Folate deficiency can impair cellular proliferation in various cell types, leading to cell cycle arrest, particularly in the S phase, and increased DNA damage due to uracil (B121893) misincorporation nih.govaai.org. Folate restriction has been shown to inhibit the proliferation, migration, and survival of cancer cells aacrjournals.org. Conversely, adequate folate levels are necessary for normal cell growth and division nih.govresearchgate.net.

The influence of folate on differentiation is also significant. Studies have shown that folate deficiency can inhibit the differentiation of myoblasts and induce deregulation of cell cycle exit nih.govresearchgate.net. Folate supplementation has been observed to promote the differentiation of certain cell types, such as C2C12 myoblasts, characterized by enhanced muscular tube formation and increased expression of myogenesis-related genes like myogenin physiology.orgresearchgate.net. Folate's impact on differentiation may involve epigenetic mechanisms, although the precise mechanisms are complex and can vary depending on the cell type and context physiology.orgnih.gov. While folate deficiency can promote differentiation towards a more contractile phenotype in vascular smooth muscle cells, this effect does not appear to be solely mediated by changes in global DNA methylation nih.gov. The dynamic effects of folate on DNA methylation and gene expression during differentiation highlight the intricate interplay between folate metabolism and cellular fate physiology.org.

Folate-Related Cellular Energy Production Pathways (ATP Synthesis)

One of the key ways folate metabolism is linked to energy production is through the synthesis of purines and thymidylate, which are necessary for the production of mitochondrial and cytosolic ATP, as well as total nucleotide triphosphates (NTP) and deoxy-NTP (dNTP) haematologica.org. The folate cycle provides the one-carbon units required for the de novo synthesis of purines (adenine and guanine) and the synthesis of thymidylate (a component of DNA) sigmaaldrich.comnih.gov. These nucleotides are not only building blocks for DNA and RNA but also serve as the precursors for ATP, GTP, CTP, UTP, dATP, dGTP, dCTP, and dTTP. ATP itself is the primary energy currency of the cell. Therefore, adequate folate levels are essential to maintain the pools of nucleotides required for both energy storage (in the form of ATP) and the synthesis of genetic material necessary for cell proliferation and function researchgate.nethaematologica.org.

Furthermore, folate metabolism is interconnected with other metabolic pathways through shared pools of ATP, NAD, and NADP nih.gov. While folate pathways can contribute to the production of NADPH and ATP, their fluxes are also influenced by the cellular energy status, reflected in the compartment-specific ratios of ATP/ADP, NAD/NADH, and NADPH/NADP nih.gov. The mitochondrial one-carbon pathway, in particular, has been highlighted as a significant source of reducing equivalents (NAD(P)H) and ATP researchgate.netaacrjournals.org. Evidence suggests that the export of excess formate (B1220265) from mitochondria, a product of mitochondrial serine metabolism within OCM, can be coupled to the phosphorylation of ADP to ATP frontiersin.org.

Research findings underscore the importance of maintaining proper folate levels for metabolic function and ATP production. Studies have shown that both insufficient and excessive dietary folate can impair metabolism, particularly affecting nucleotide biosynthetic pathways haematologica.org. For instance, in mouse models, altered dietary folate levels led to reduced nucleotide synthesis in B-progenitor cells, contributing to defects in cell cycle progression haematologica.org. This highlights the sensitivity of rapidly dividing cells, which have high energy and nucleotide demands, to folate availability sigmaaldrich.com.

The intricate connection between folate metabolism and ATP synthesis is further illustrated by the close proximity of purinosomes (cellular structures where purine (B94841) synthesis occurs) to mitochondria, suggesting their active positioning near centers of high ATP and metabolite abundance tavernarakislab.grmdpi.com. This spatial arrangement facilitates the efficient utilization of mitochondrially produced ATP and other metabolites for cytosolic purine synthesis tavernarakislab.grmdpi.com.

Table 1: Key Metabolites and Enzymes Linking Folate Metabolism to ATP Synthesis

| Metabolite/Enzyme | Role in Folate/One-Carbon Metabolism | Connection to ATP Synthesis |

| Tetrahydrofolate (THF) | Carrier of one-carbon units | Essential cofactor for purine and thymidylate synthesis, precursors of ATP and dATP/dTTP. haematologica.orgnih.gov |

| One-Carbon Units (e.g., formyl, methyl) | Transferred by THF for biosynthesis | Used in the synthesis of purines and thymidylate. tavernarakislab.grnih.gov |

| Purines (Adenine, Guanine) | Synthesized de novo using folate-derived one-carbon units | Precursors for ATP and dATP. haematologica.orgsigmaaldrich.com |

| Thymidylate (dTMP) | Synthesized using a folate-derived one-carbon unit | Precursor for dTTP, required for DNA synthesis; DNA synthesis requires ATP. haematologica.orgsigmaaldrich.com |

| Serine Hydroxymethyltransferase (SHMT) | Provides one-carbon units to THF from serine | Links amino acid metabolism to the one-carbon pool used for nucleotide synthesis. frontiersin.orgnih.gov |

| Mitochondrial One-Carbon Metabolism | Generates one-carbon units, reducing equivalents, and potentially ATP | Contributes to the cellular ATP pool and provides substrates for cytosolic synthesis. frontiersin.orgresearchgate.netaacrjournals.org |

Table 2: Research Findings on Folate and Energy Metabolism

| Study Focus | Key Finding | Source |

| Folate dietary insufficiency/supplementation | Impairs metabolism and compromises hematopoiesis; affects nucleotide biosynthetic pathways. | haematologica.org |

| Folate pathways and cellular cofactors | Connected to other metabolic pathways through shared ATP, NAD, and NADP pools; can contribute to ATP/NADPH production. | nih.gov |

| Cellular Folate Pathway Functions | Critical for energy (ATP) production, methylation reactions, DNA/protein synthesis, and immunomodulatory molecules. | researchgate.netnih.govfrontiersin.org |

| Mitochondrial 1C metabolism in cancer cells | Critical source of 1C units, glycine (B1666218), reducing equivalents, and ATP. | aacrjournals.org |

| One-carbon metabolism and ATP formation | Plays a pivotal role in energy metabolism, contributing to ATP formation. | creative-proteomics.com |

| Purinosome proximity to mitochondria | Suggests active positioning near centers of high ATP and metabolite abundance for purine synthesis. | tavernarakislab.grmdpi.com |

Genetic and Epigenetic Regulation in Folate Research

Investigation of Genetic Polymorphisms in Folate Pathway Genes

Genetic variations, particularly single nucleotide polymorphisms (SNPs), in genes encoding enzymes involved in the folate metabolic pathway can significantly influence folate status and affect an individual's susceptibility to certain diseases. nih.govmdpi.com These polymorphisms can alter enzyme activity, thereby impacting the efficiency of folate metabolism and the availability of methyl groups for essential biological processes. mdpi.comnih.gov

MTHFR (e.g., C677T) Polymorphisms and Folate Status

The methylenetetrahydrofolate reductase (MTHFR) enzyme is a key regulatory point in the folate pathway, catalyzing the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF). bevital.nonih.gov 5-MTHF is the primary methyl donor for the remethylation of homocysteine to methionine. bevital.nomdpi.comnih.gov

The common C677T polymorphism (rs1801133) in the MTHFR gene is one of the most extensively studied genetic factors affecting folate status and homocysteine levels. bevital.nonih.govmdpi.com This variant results in an alanine-to-valine substitution at codon 222, leading to a thermolabile enzyme with reduced catalytic activity. mdpi.com Individuals homozygous for the T allele (TT genotype) typically exhibit significantly lower MTHFR enzyme activity compared to those with the CC or CT genotypes. mdpi.comnih.gov

Studies have consistently shown that the MTHFR C677T polymorphism is associated with altered folate concentrations and elevated plasma homocysteine levels, particularly under conditions of low folate intake. bevital.nomdpi.comnih.govmdpi.com For instance, individuals with the TT genotype often have lower red blood cell folate levels and higher plasma homocysteine concentrations compared to those with the CC genotype. mdpi.comnih.govnih.govmdpi.com The T allele is associated with lower mean red blood cell folate values, explaining a percentage of the variation observed in populations. mdpi.com

Data from various studies highlight the impact of the MTHFR C677T genotype on folate and homocysteine levels:

| MTHFR C677T Genotype | MTHFR Enzyme Activity | Red Blood Cell Folate Levels | Plasma Homocysteine Levels |

| CC | Normal | Higher | Lower |

| CT | Reduced (~65%) | Intermediate | Intermediate |

| TT | Markedly Reduced (~30%) | Lower | Higher |

The functional consequence of reduced MTHFR activity in TT homozygotes can lead to a diversion of folate pools, potentially impacting both DNA synthesis and methylation pathways. nih.gov Under folate deficiency, the impaired conversion of 5,10-methylenetetrahydrofolate to 5-MTHF can compromise homocysteine remethylation and subsequently reduce the availability of S-adenosylmethionine (SAM), the universal methyl donor. mdpi.com

Another notable polymorphism in the MTHFR gene is A1298C (rs1801131). While its effect on folate status and homocysteine levels may be less pronounced than C677T, it can still influence folate metabolism, particularly in combination with the C677T variant. nih.govmdpi.com Some studies suggest population-specific associations for A1298C, with varying impacts on plasma folate and homocysteine concentrations depending on ethnic background. mdpi.com

Other Polymorphisms (MTRR, RFC1, CBS, DNMT3B) and their Functional Implications

Beyond MTHFR, polymorphisms in other genes involved in the folate and one-carbon metabolic pathways also contribute to variations in folate metabolism and are associated with the risk of various conditions. These genes include MTRR, RFC1, CBS, and DNMT3B. nih.govmdpi.complos.orgoup.comnih.govmdpi.complos.org

Methionine Synthase Reductase (MTRR) : The MTRR enzyme is required to maintain methionine synthase (MTR) in its active state. plos.org The MTRR A66G polymorphism (rs1801394) has been investigated for its association with altered folate metabolism and disease risk, including neural tube defects (NTDs) and certain cancers. mdpi.complos.orgnih.govscience.gov Studies suggest that this polymorphism may influence the efficiency of the remethylation pathway. mdpi.com

Reduced Folate Carrier 1 (RFC1) : RFC1 (also known as SLC19A1) encodes a major transporter responsible for cellular uptake of reduced folates. plos.org The RFC1 A80G polymorphism (rs1051266) has been associated with variations in folate transport and has been studied in relation to NTDs and other conditions influenced by folate status. mdpi.comoup.comgeneticsmr.orgnih.govmdpi.com

Cystathionine Beta-Synthase (CBS) : CBS is an enzyme in the transsulfuration pathway, which is an alternative route for homocysteine metabolism, diverting it away from methionine synthesis towards cysteine production. plos.org Polymorphisms in CBS, such as the 844ins68bp insertion, have been studied for their impact on homocysteine levels and their potential association with conditions linked to impaired one-carbon metabolism. nih.govoup.comscience.gov

DNA Methyltransferase 3B (DNMT3B) : DNMT3B is a de novo DNA methyltransferase involved in establishing DNA methylation patterns during development. mdpi.comfrontiersin.org Polymorphisms in DNMT3B have been investigated for their potential role in altering DNA methylation patterns, particularly in centromeric and pericentromeric regions, and have been associated with conditions like Down syndrome. nih.govmdpi.com

Research indicates that variations in these genes, individually or in combination, can influence folate and homocysteine levels and modify the risk of various health outcomes, supporting a causal relationship between folate metabolism and disease processes. nih.govmdpi.comoup.comgeneticsmr.orgfrontiersin.orgnih.gov

Gene-Nutrient Interactions in Folate Metabolism Research

The interplay between genetic polymorphisms in folate pathway genes and dietary folate intake is a critical area of research. Studies have demonstrated that the effect of certain genetic variants on folate status and disease risk can be modified by folate availability. nih.govmdpi.comnih.govplos.orgoup.complos.orgfrontiersin.orgwaocp.orgnih.gov

For example, the impact of the MTHFR C677T polymorphism on homocysteine levels is particularly pronounced when folate status is low. bevital.nomdpi.comnih.gov Adequate folate intake can often mitigate the effect of the TT genotype on elevating homocysteine. mdpi.comnih.gov This highlights the concept of a "genotype-specific folate threshold," where individuals with certain genotypes may require higher folate intake to maintain normal homocysteine levels. nih.gov

Gene-nutrient interactions have also been observed in the context of disease risk. Research on colorectal cancer, for instance, suggests that dietary folate intake can modify the association between polymorphisms in folate metabolism genes, such as DNMT1 and MTRR, and cancer risk. nih.gov These findings underscore that the genetic predisposition conferred by folate pathway variants can be influenced by dietary factors. nih.govfrontiersin.org

Studies investigating NTDs have also revealed complex gene-nutrient interactions. While polymorphisms in genes like MTHFR, MTRR, and RFC1 are associated with NTD risk, maternal folate status and folic acid supplementation play a significant modulatory role. mdpi.comoup.comnih.gov This indicates that sufficient folate availability can help counteract the increased risk associated with certain genotypes. mdpi.comnih.gov

Furthermore, research in infants suggests that both genetic and non-genetic factors, including maternal and infant folate and vitamin B12 status, as well as infant MTRR genotype and maternal MTHFR genotype, can influence DNA methylation patterns. plos.org This reinforces the concept that nutrient availability interacts with genetic background to impact epigenetic profiles. plos.org

Folate Interplay with Broader Biochemical and Physiological Systems

Crosstalk and Interdependencies with Other B Vitamins (B12, B6, B2) in Metabolic Pathways

Folate, alongside vitamins B12, B6, and B2, serves as a source of coenzymes critical for one-carbon metabolism. nih.govresearchgate.net This intricate network of biochemical reactions is essential for processes such as DNA synthesis, amino acid homeostasis, antioxidant generation, and epigenetic regulation. mdpi.com

In one-carbon metabolism, a carbon unit, often from serine or glycine (B1666218), is transferred to tetrahydrofolate (THF), a key form of folate. nih.govmdpi.com This methylene-THF can then be utilized in several ways:

Synthesis of thymidine, a building block of DNA. nih.gov

Oxidation to formyl-THF, used for the synthesis of purines, which are components of RNA and DNA. nih.gov

Reduction to methyl-THF, which is essential for the remethylation of homocysteine to form methionine. nih.govresearchgate.net

The conversion of homocysteine to methionine is a pivotal reaction catalyzed by methionine synthase, an enzyme that requires both methyl-THF as a methyl donor and vitamin B12 (in the form of methylcobalamin) as a cofactor. researchgate.netmdpi.comathenslab.gr Methionine is subsequently converted to S-adenosylmethionine (SAM), a universal methyl donor involved in numerous methylation reactions, including those affecting DNA, RNA, proteins, and lipids. nih.govresearchgate.net

Vitamin B6 is also integral to this system, acting as a cofactor for serine hydroxymethyltransferase (SHMT), an enzyme that converts serine to glycine and THF to 5,10-methyleneTHF, thereby contributing to the pool of active folate forms necessary for methionine synthesis. mdpi.comathenslab.gr

Vitamin B2 (riboflavin), in its coenzymatic forms flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN), is involved in various redox reactions and supports the function of enzymes within one-carbon metabolism. kcl.ac.uk Specifically, FAD indirectly influences methionine synthase activity by supporting methylenetetrahydrofolate reductase (MTHFR), the enzyme that converts 5,10-methylene-THF to 5-methyl-THF. athenslab.gr

Deficiencies in folate, B12, or B6 can disrupt this interconnected metabolic network, leading to elevated levels of homocysteine, which has been associated with increased risk of cardiovascular disease and cognitive impairment. harvard.edunih.govresearchgate.net Furthermore, imbalances in these vitamins can affect DNA synthesis and methylation, potentially contributing to genomic instability and altered gene expression. mdpi.commedchemexpress.comcambridge.org

Here is a table summarizing the interplay between folate and other B vitamins in key metabolic pathways:

| B Vitamin | Role in One-Carbon Metabolism | Key Enzyme(s) Involved | Interdependency with Folate |

| Folate | Provides one-carbon units for DNA synthesis (purines, thymidine) and methionine synthesis. | Thymidylate Synthase, Dihydrofololate Reductase, MTHFR, etc. | Central to the cycle, accepting and donating one-carbon units. |

| Vitamin B12 | Cofactor for methionine synthase, essential for converting homocysteine to methionine using methyl-THF. | Methionine Synthase | Required for the utilization of methyl-THF; deficiency can trap folate in the methyl-THF form (methyl-trap hypothesis). cambridge.org |

| Vitamin B6 | Cofactor for enzymes like SHMT, involved in generating 5,10-methyleneTHF from serine. | Serine Hydroxymethyltransferase (SHMT), Cystathionine Synthase cambridge.org | Supports the generation of active folate forms. |

| Vitamin B2 | Precursor for FAD and FMN, cofactors for enzymes like MTHFR, indirectly supporting methionine synthesis. | MTHFR, Glutathione Reductase athenslab.gr | Indirectly supports the conversion of folate to its active form used in methionine synthesis. |

Modulation of Immune System Signaling and Cellular Responses

Folate plays a crucial role in maintaining immune system function, influencing both cellular proliferation and differentiation, as well as modulating immune responses. aai.orgcambridge.orgmdpi.com Its importance stems from its fundamental role in nucleotide synthesis, which is essential for the rapid division and proliferation of immune cells, such as lymphocytes. drugbank.comaai.orgcambridge.org

Folate deficiency has been shown to impair immune competence and reduce resistance to infections. cambridge.org Studies have demonstrated that folate deficiency can affect cell-mediated immunity by reducing the number of circulating T lymphocytes and decreasing their ability to proliferate in response to activation signals. aai.orgcambridge.org Specifically, research indicates that the proliferation of activated CD8+ T lymphocytes is particularly sensitive to folate levels. aai.orgoup.com Folate deficiency can lead to a dose-dependent increase in the CD4+ to CD8+ ratio, primarily due to a reduced proliferation rate of CD8+ cells. aai.orgoup.com Repletion with folate can restore T lymphocyte proliferation and normalize the CD4+ to CD8+ ratio. aai.orgoup.com

Beyond proliferation, folate also influences the differentiation of immune cells. Studies suggest that folate deficiency can impair the function of dendritic cells (DCs), which are crucial for initiating T cell responses, and subsequently affect T helper (Th) cell differentiation. nih.govresearchgate.net Folate-deficient DCs show reduced maturation and lower production of pro-inflammatory cytokines like IL-12, TNF-α, IL-6, and IL-1β in response to stimuli. nih.govresearchgate.net This aberrant DC maturation can lead to reduced Th cell activity and lower production of cytokines like IL-2, IFNγ, IL-13, and IL-10. nih.gov Furthermore, folate deficiency has been linked to a decrease in colonic regulatory T (Treg) cells, which can enhance intestinal inflammation. researchgate.net

Macrophages, another key component of the immune system, also appear to be influenced by folate. Activated macrophages express folate receptor beta (FRβ), which can mediate the uptake of folate. nih.govnih.govacs.org FRβ expression is particularly high on activated macrophages and myeloid-derived suppressor cells (MDSCs), which are often found in inflammatory environments and tumors. nih.govfrontiersin.orgmdpi.com While the exact role of FRβ in modulating macrophage responses to microbial sensing requires further investigation, studies suggest that folates may suppress the inflammatory responses of macrophages to pro-inflammatory stimuli. nih.gov The functional activity of FRβ on macrophages can be induced upon infiltration into solid tumors or by incubation with anti-inflammatory cytokines or cancer cell-conditioned media. frontiersin.org This selective expression and activation of FRβ on certain immune cell populations in inflamed tissues and tumors highlight its potential as a target for modulating immune responses in various disease contexts. nih.govfrontiersin.orgmdpi.com

Here is a table summarizing the effects of folate deficiency on T cell populations based on research findings:

| Immune Cell Type | Effect of Folate Deficiency | Observed Outcome | Citation |

| CD8+ T Lymphocytes | Inhibited proliferation in response to activation. | Reduced proliferation rate, increased CD4+:CD8+ ratio. | aai.orgoup.com |

| T Helper (Th) Cells | Impaired differentiation and reduced cytokine production. | Lower levels of IL-2, IFNγ, IL-13, and IL-10. | nih.gov |

| Regulatory T (Treg) Cells | Decreased numbers, particularly in the colon. | Enhanced intestinal inflammation. | researchgate.net |

Folate in Response to Environmental Stressors (e.g., Sodic-Alkaline Stress in Plants, Ionizing Radiation)

Folate has been observed to play a role in mitigating the effects of various environmental stressors in both plants and animals.

In plants, folates contribute to stress tolerance, including sodic-alkaline stress. terralatinoamericana.org.mxagrifoodscience.com Sodic-alkaline stress, characterized by both salinity and high pH, negatively impacts plant growth, metabolism, and cellular stability. nih.gov Studies on maize seedlings have shown that foliar application of folic acid can enhance tolerance to sodic-alkaline stress. nih.govnih.gov This is evidenced by improvements in shoot fresh weight, chlorophyll (B73375) content, and carotenoid levels in stressed plants treated with folic acid. nih.govnih.gov Folic acid treatment has also been shown to increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), peroxidase (POX), and ascorbate (B8700270) peroxidase (APX) in plants under sodic-alkaline stress, which helps to mitigate oxidative damage induced by the stressor. nih.govmdpi.com Furthermore, folic acid can improve the uptake of essential nutrients like potassium (K) and calcium (Ca) while reducing the accumulation of sodium (Na) in plants under sodic-alkaline conditions, thereby helping to maintain ion homeostasis. nih.govmdpi.com

Regarding ionizing radiation, folate has demonstrated radioprotective properties. Ionizing radiation can cause DNA damage through direct ionization and the production of reactive oxygen species (ROS). utripoli.edu.lyunlp.edu.arekb.eg Folate, particularly in its circulating form 5-methyltetrahydrofolate (5-MTHF), has been shown to block DNA cleavage during radiation exposure and may promote DNA repair after exposure. iaea.org Folate can act as a radical scavenger, similar in capacity to vitamin C, helping to trap oxygen radicals produced by radiation. unlp.edu.arekb.eg It may also prevent radiation-induced DNA damage by influencing DNA synthesis and repair mechanisms. unlp.edu.ar

Studies in animals have indicated that folic acid supplementation can mitigate the adverse hematopoietic effects of ionizing radiation, reducing radiation-induced myelosuppression and promoting recovery of blood cell counts. utripoli.edu.ly Folic acid has been shown to enhance hematopoietic stem cell survival following radiation exposure by modulating oxidative stress responses. utripoli.edu.ly Furthermore, pre-administration of folic acid has demonstrated protective effects against radiation-induced ovarian injury in female mice, alleviating endocrine and reproductive dysfunction, reducing oxidative stress and inflammation, and enhancing DNA repair in ovarian tissues. frontiersin.org

Here is a table summarizing the effects of folate on environmental stress responses:

| Stressor | Organism | Observed Effect of Folate | Mechanism/Associated Change | Citation |

| Sodic-Alkaline Stress | Plants | Enhanced tolerance, improved growth, increased photosynthetic pigments. | Increased antioxidant enzyme activity (SOD, CAT, POX, APX), improved ion homeostasis (increased K/Ca uptake, reduced Na). | nih.govnih.govmdpi.com |

| Ionizing Radiation | Animals | Radioprotective effects, reduced DNA damage, improved hematopoietic recovery, ovarian protection. | Radical scavenging, blocking DNA cleavage, potential promotion of DNA repair, modulation of oxidative stress. | utripoli.edu.lyunlp.edu.arekb.egiaea.orgfrontiersin.org |

Folate Biosynthesis and Catabolism Research

De Novo Folate Synthesis Pathways in Various Organisms

The de novo synthesis of folate is a complex process that begins with common precursors and diverges into distinct branches leading to the pteridine (B1203161) and para-aminobenzoic acid (PABA) moieties, which are subsequently joined and glutamylated to form tetrahydrofolate (THF) polyglutamates, the active forms of the vitamin.

In plants, folate biosynthesis is a multi-compartmentalized pathway involving the cytosol, plastids, and mitochondria. The pteridine branch, initiating with GTP, primarily occurs in the cytosol. Key enzymes in this branch include GTP cyclohydrolase I (GTPCHI), which catalyzes the first committed step dsmz.denih.govnih.govmetabolomicsworkbench.org. The PABA branch, starting from chorismate, is localized in the plastids dsmz.denih.govnih.govmetabolomicsworkbench.org. The final stages, where the pteridine and PABA precursors are condensed and polyglutamylated, take place in the mitochondria dsmz.denih.govnih.govmetabolomicsworkbench.org. This spatial separation necessitates the transport of intermediates between organelles, although specific transporters are not yet fully characterized metabolomicsworkbench.org. The biosynthetic steps are largely conserved among folate-producing organisms dsmz.denih.gov.

Bacteria also synthesize folate de novo, utilizing GTP and chorismate as starting materials metabolomicsworkbench.orgnih.govnih.gov. The pathway involves the formation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) from GTP and PABA from chorismate nih.govnih.gov. These precursors are then combined to form dihydropteroate, followed by the addition of glutamate (B1630785) residues to yield folate polyglutamates nih.govnih.gov. Studies in various bacterial species, including Escherichia coli and lactic acid bacteria (LAB), have identified the genes encoding the enzymes involved, such as folE (GTP cyclohydrolase I), folB (dihydroneopterin aldolase), folP (dihydropteroate synthase), and folC (folylpolyglutamate synthase) metabolomicsworkbench.orgnih.govnih.govlabsolu.cadrugbank.comguidetopharmacology.orgebi.ac.ukscribd.comnih.gov. While many bacteria possess the genes for the pteridine and folate synthesis branches, some lack the complete pathway for PABA synthesis and require exogenous PABA nih.govlabsolu.camitoproteome.org.

Fungi, like plants and bacteria, are also capable of de novo folate synthesis dsmz.denih.gov. Research in organisms such as Saccharomyces cerevisiae has contributed to understanding the enzymes and genes involved in fungal folate metabolism metabolomicsworkbench.org.

The de novo folate biosynthesis pathway can be summarized by the key enzymatic steps and their localization (particularly in plants), as shown in the table below:

| Pathway Branch | Starting Precursor | Key Intermediate(s) | Final Product (Branch) | Key Enzyme(s) | Plant Localization | Organisms |

| Pteridine | GTP | Dihydroneopterin triphosphate, etc. | DHPPP | GTP cyclohydrolase I (GTPCHI/FolE), etc. | Cytosol | Plants, Bacteria, Fungi |

| PABA | Chorismate | Chorismate, etc. | PABA | Aminodeoxychorismate synthase (ADCS), etc. | Plastids | Plants, Bacteria (some) |

| Folate Synthesis | DHPPP, PABA, Glutamate | Dihydropteroate, Dihydrofolate | Tetrahydrofolate (THF) | Dihydropteroate synthase (FolP), etc. | Mitochondria | Plants, Bacteria, Fungi |

| Polyglutamylation | THF monoglutamate | THF monoglutamate | THF polyglutamate | Folylpolyglutamate synthase (FPGS/FolC) | Mitochondria, Cytosol, Plastids | Plants, Bacteria, Fungi, Animals |

Note: Animals can polyglutamylate dietary folate but lack the de novo synthesis pathway.

Folate Degradation and Excretion Pathways in Biological Systems

Folate levels within biological systems are maintained through a balance of synthesis, uptake, utilization, and degradation/excretion. While folate is essential, excess or damaged folate molecules need to be removed.

Folate catabolism has historically been considered primarily a non-enzymatic process, particularly the oxidative degradation of reduced folates like tetrahydrofolate, which are relatively unstable in vitro metabolomicsworkbench.org. This degradation can lead to cleavage products such as p-aminobenzoylglutamate (pABG) metabolomicsworkbench.orgwikipedia.org.

However, research suggests that enzyme-mediated processes also play a role in folate turnover and degradation metabolomicsworkbench.org. The enzyme γ-glutamyl hydrolase (GGH) is crucial for removing γ-linked glutamate residues from polyglutamylated folates, converting them back to monoglutamate forms nih.govwikipedia.orgguidetoimmunopharmacology.org. This deglutamylation is often necessary for folate export from cells nih.govwikipedia.org.

Furthermore, enzymes capable of cleaving folate degradation products have been identified. For instance, a p-aminobenzoyl-glutamate hydrolase (PGH) has been characterized in E. coli and plants, which specifically hydrolyzes pABG into PABA and glutamate wikipedia.org. This enzyme's presence suggests potential pathways for the salvage of folate breakdown products or their further metabolism and excretion wikipedia.org.

Excretion of folate and its metabolites occurs via both urinary and fecal routes metabolomicsworkbench.orguni.lu. In humans, under normal dietary intake, the majority of folate excreted in urine consists of cleavage products metabolomicsworkbench.orguni.lu. However, with higher dietary intake or supplementation, intact folate can also be found in urine metabolomicsworkbench.orguni.lu. The liver contributes to fecal folate excretion through the production of folate-containing bile uni.lu. The mechanisms of folate transport across membranes, including those involved in renal reabsorption and excretion, are mediated by specific transporters like the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT), and to some extent, folate receptors uni.lu.

Key enzymes and processes involved in folate degradation and excretion include:

| Process | Enzyme/Mechanism | Substrate(s) | Product(s) | Notes |

| Deglutamylation | γ-glutamyl hydrolase (GGH) | Folate polyglutamates | Folate monoglutamates | Essential for cellular export nih.govwikipedia.orgguidetoimmunopharmacology.org |

| Cleavage of Degradation Product | p-aminobenzoyl-glutamate hydrolase (PGH) | p-aminobenzoylglutamate (pABG) | PABA, Glutamate | Identified in E. coli and plants wikipedia.org |

| Oxidative Degradation | Non-enzymatic oxidation | Reduced folates (e.g., THF) | Various cleavage products (e.g., pABG) | A significant factor for reduced folates metabolomicsworkbench.org |

| Excretion | Renal filtration and reabsorption, Biliary excretion | Folate, Folate metabolites | Folate, Folate metabolites | Involves specific membrane transporters metabolomicsworkbench.orguni.luuni.lu |

Cellular folate concentrations can influence catabolism; for example, accumulation of dihydrofolate in bacteria can lead to increased folate breakdown metabolomicsworkbench.org.

Metabolic Engineering Approaches for Folate Enhancement and Biofortification

Given the essential nature of folate and the prevalence of folate deficiency globally, significant research has focused on enhancing folate levels in food crops and developing microbial production systems through metabolic engineering nih.govguidetopharmacology.orgebi.ac.uknih.gov. This approach aims to increase the natural folate content of foods (biofortification) or create efficient microbial cell factories for folate production.

In plants, metabolic engineering strategies often target the overexpression of genes encoding enzymes in the de novo biosynthesis pathway, particularly those considered to be rate-limiting steps nih.gov. A primary target has been GTP cyclohydrolase I (GTPCHI), which catalyzes the initial step in pterin (B48896) synthesis nih.gov. Overexpression of bacterial or plant GTPCHI in model plants like Arabidopsis and crops such as corn and lettuce has resulted in increased pterin levels and, to a lesser extent, folate accumulation nih.gov. However, these studies sometimes showed accumulation of pterin precursors, suggesting that other steps, such as PABA synthesis or the transport of intermediates between cellular compartments, can become limiting factors nih.gov. To address this, co-overexpression of enzymes from both the pterin and PABA branches, such as GTPCHI and aminodeoxychorismate synthase (ADCS), has been explored and demonstrated greater increases in folate levels in crops like tomato nih.gov.

Metabolic engineering has also been successfully applied to microorganisms, particularly lactic acid bacteria (LAB), to enhance folate production guidetopharmacology.orgebi.ac.uknih.gov. LAB are commonly used in food fermentation and can contribute to the folate content of fermented products nih.gov. Research in Lactococcus lactis has involved identifying and overexpressing genes within the folate biosynthesis cluster, including folKE (encoding a bifunctional enzyme with GTP cyclohydrolase I and HPPK activities) and folC (folylpolyglutamate synthase) guidetopharmacology.orgebi.ac.uknih.gov. Overexpression of folKE alone significantly increased extracellular folate production in L. lactis guidetopharmacology.orgebi.ac.uk. Combining the overexpression of folKE and folC led to increased intracellular retention of folate guidetopharmacology.orgebi.ac.uk. These studies have also revealed the presence of feedback inhibition mechanisms that can regulate folate biosynthesis in bacteria, where high levels of reduced folates can downregulate the pathway labsolu.caebi.ac.uk.

Examples of metabolic engineering efforts and their outcomes are summarized below:

| Organism/Crop | Genes Engineered | Approach | Outcome | Reference(s) |

| Arabidopsis thaliana | E. colifolE (GTP cyclohydrolase I) | Overexpression | Increased pterins (up to 1250-fold), increased folates (2-4-fold) | |

| Tomato | GTP cyclohydrolase I (GCHI), ADCS | Overexpression | Increased folate (up to 25-fold with double overexpression) | nih.gov |

| Lactococcus lactis | folKE (GTP cyclohydrolase I/HPPK) | Overexpression | Increased extracellular folate (up to 10-fold), increased total folate (up to 3-fold) | guidetopharmacology.orgebi.ac.uk |

| Lactococcus lactis | folKE, folC (Folylpolyglutamate synthase) | Co-overexpression | Increased intracellular folate retention | guidetopharmacology.orgebi.ac.uk |

| Common Bean (Phaseolus vulgaris) | ArabidopsisAtGchI (GTP cyclohydrolase I) | Overexpression | Increased biosynthetic pteridines (up to 150-fold) | |

| Spinach (Spinacia oleracea) | Not genetic; addition of precursor | Supplementation | Increased folate content (up to 2.0-fold) |

These research efforts demonstrate the potential of metabolic engineering to improve folate content in food sources and microbial production systems, contributing to strategies aimed at combating folate deficiency.

Advanced Methodologies and Analytical Approaches in Folate Research

Chromatographic Techniques for Folate Analysis (HPLC, UPLC, LC-MS/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are fundamental for the separation, identification, and quantification of different folate forms (vitamers) in various matrices, including food and biological samples. researchgate.netdergipark.org.trnih.govtandfonline.com These methods are essential due to the structural similarity and lability of folate species. tandfonline.com

HPLC has been a commonly used method for folic acid analysis in different food matrices, offering greater accuracy and the ability to determine individual folate forms compared to microbiological assays. dergipark.org.tr However, it may require optimization and development for novel analytical methods. dergipark.org.tr

UPLC has emerged as a powerful technique offering significant advantages over traditional HPLC, including higher speed, efficiency, and reduced solvent consumption while maintaining equivalent separation power. dergipark.org.tr UPLC systems can also detect analytes at very low concentrations due to an improved signal-to-noise ratio. dergipark.org.tr Comparisons between HPLC and UPLC for folate analysis in foods have shown that UPLC can result in reduced run times and lower limits of detection due to improved signal-to-noise ratios for folate vitamers. researchgate.net

LC-MS/MS is a highly sensitive and specific method widely used for folate analysis in biological fluids like plasma and serum, as well as in food. nih.govtandfonline.comresearchgate.net This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. nih.gov LC-MS/MS allows for the simultaneous determination of different folate forms, such as folic acid and 5-methyltetrahydrofolate (5-MTHF). nih.gov While offering many advantages, LC-MS/MS instrumentation can be expensive and requires expertise. dergipark.org.tr Challenges in LC-MS/MS analysis of folates include potential interconversion, degradation, or loss during sample preparation, as well as issues with selectivity, specificity, and sensitivity at trace levels due to folate isomers and isobars. tandfonline.com Sample preparation procedures, including the addition of stabilizing agents like 2-mercaptoethanol (B42355) and ammonium (B1175870) hydroxide, can improve the stability of unstable folates for LC-MS/MS analysis. nih.gov

Data from a study comparing HPLC and UPLC for folate analysis in foods:

| Technique | Run Time | Limit of Detection | Signal-to-Noise Ratio |

| HPLC | Longer | Higher | Lower |

| UPLC | Reduced | Lower | Improved |

Data from an LC-MS/MS method for simultaneous determination of folic acid and 5-MTHF in human plasma:

| Analyte | Linear Range (ng/mL) |

| Folic Acid (FA) | 0.249–19.9 |

| 5-Methyltetrahydrofolic Acid (5-MTHF) | 5.05–50.5 |

Spectroscopic Methods for Folate Characterization (UV, IR, Raman, NMR, Fluorescence, Colorimetry)

Spectroscopic techniques are invaluable tools for the qualitative and quantitative analysis of substances, providing information about their composition and structure through their interaction with electromagnetic radiation. spectroscopyonline.comsolubilityofthings.com Several spectroscopic methods are applied in folate research for characterization and analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorbance of UV or visible light by molecules, which is used to assess the electronic transitions and determine the concentration of analytes. spectroscopyonline.comsolubilityofthings.comspectroscopyonline.com Colorimetry, often utilizing UV-Vis principles, involves measuring the absorbance of light by colored solutions to determine the concentration of a substance.

Infrared (IR) spectroscopy identifies functional groups within molecules by measuring the absorption of infrared light by molecular vibrations. spectroscopyonline.comsolubilityofthings.comspectroscopyonline.com This technique is essential for characterizing organic compounds. solubilityofthings.com

Raman spectroscopy provides insights into molecular structure through vibrational modes by relying on the inelastic scattering of monochromatic light. spectroscopyonline.comsolubilityofthings.comspectroscopyonline.com It serves as a complementary technique to IR spectroscopy for identifying molecular structures based on characteristic vibrational modes. solubilityofthings.com Surface-Enhanced Raman Spectroscopy (SERS) is an advanced variant that significantly enhances the Raman signal, allowing for the analysis of very low concentrations of analytes. spectroscopyonline.comsolubilityofthings.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the arrangement of atoms and conformational subtleties within a molecule by measuring the magnetic properties of certain nuclei. spectroscopyonline.comsolubilityofthings.comspectroscopyonline.com

Fluorescence spectroscopy detects the emission of light by substances after they absorb light, and it is often used for tracking molecular interactions, kinetics, and dynamics due to its high sensitivity. spectroscopyonline.comsolubilityofthings.comspectroscopyonline.com Fluorescence tests have been used to study the interaction between folates and protein carriers like sodium caseinate, revealing binding characteristics. researchgate.net

Spectroelectrochemistry is a hybrid technique that combines electrochemical methods with spectroscopic ones (including UV/Vis, IR, Raman, and NMR) to simultaneously obtain electrochemical and spectroscopic information on molecules involved in redox reactions. researchgate.net This approach can follow changes in color or absorbance and electrical quantities during an electrochemical process. researchgate.net

Electrochemical and Biosensor Development for Folate Detection

Electrochemical methods and the development of biosensors offer rapid, sensitive, and cost-effective approaches for folate detection in various samples, including biological fluids and pharmaceuticals. nih.govmdpi.com Electrochemical biosensors are particularly common due to their design simplicity, robustness, and scalability. mdpi.com

Electrochemical sensors for folic acid detection have been developed using modified electrodes. For instance, a selective electrochemical sensor based on Mn doped SnO2 nanoparticles modified glassy carbon electrode (Mn-SnO2/GCE) was employed for the simultaneous determination of ascorbic acid, uric acid, and folic acid. nih.gov Voltammetric techniques such as differential pulse voltammetry (DPV), cyclic voltammetry (CV), and chronocoulometry (CC) are used in electrochemical analysis of folates. nih.gov

Biosensors for folate detection often utilize the high affinity of the folate receptor alpha (FRα) for folic acid. mdpi.comcsic.esnih.gov Electrochemical biosensors based on functionalized surfaces with folic acid can detect folate receptors. mdpi.comcsic.es For example, a biosensor for folate receptor detection was developed using a thin film of titanium-tungsten oxide functionalized with folic acid, demonstrating nanomolar detection and quantification limits. csic.es